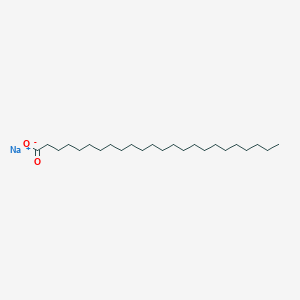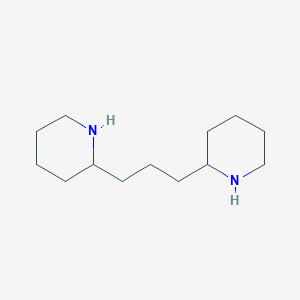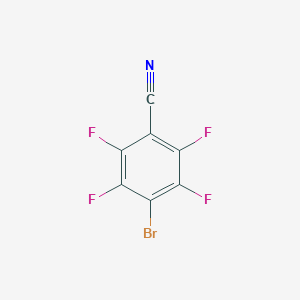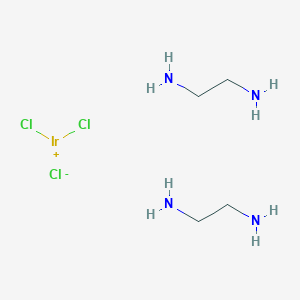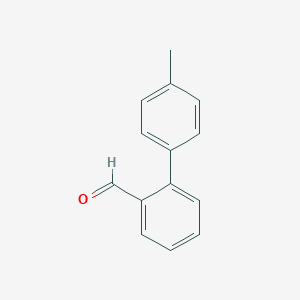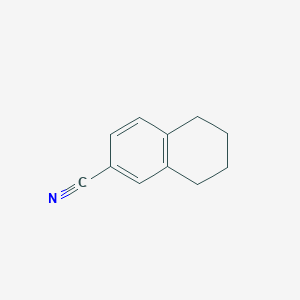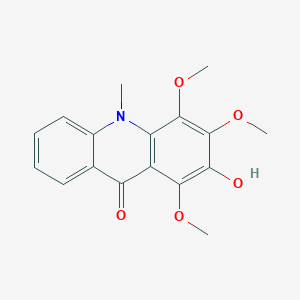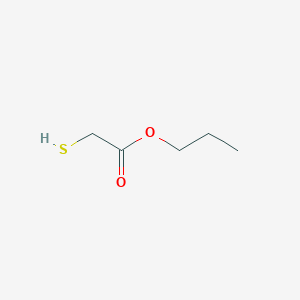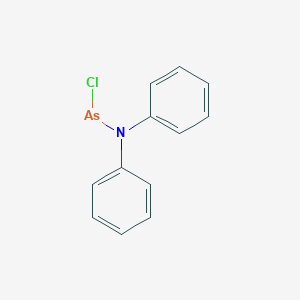
Arsonamidous chloride, N,N-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsonamidous chloride, N,N-diphenyl-, also known as Diphenylarsinic acid (DPAA), is a chemical compound that has been extensively studied for its use in various scientific applications. DPAA is a derivative of arsenic and has been found to possess unique properties that make it useful in the field of chemistry, biology, and toxicology.
作用機序
The mechanism of action of DPAA is not completely understood. However, it is believed that DPAA acts as an inhibitor of acetylcholinesterase (AChE) and disrupts the cholinergic system. This disruption leads to a buildup of acetylcholine in the synapses, resulting in overstimulation of the nervous system.
Biochemical and Physiological Effects:
DPAA has been found to have a variety of biochemical and physiological effects. It has been shown to cause oxidative stress, disrupt mitochondrial function, and induce apoptosis in cells. DPAA has also been found to cause DNA damage and inhibit DNA repair mechanisms.
実験室実験の利点と制限
DPAA has several advantages for use in lab experiments. It is stable, easy to handle, and can be synthesized in high purity. However, DPAA is highly toxic and requires careful handling and disposal. It is also expensive, which limits its use in large-scale experiments.
将来の方向性
There are several future directions for DPAA research. One area of interest is the development of DPAA-based probes for imaging biological systems. Another area of interest is the use of DPAA in the treatment of cancer. DPAA has been found to have anti-tumor activity and may be useful in the development of new cancer therapies. Additionally, further studies are needed to understand the mechanism of action of DPAA and its effects on biological systems.
In conclusion, DPAA is a unique chemical compound that has been extensively studied for its use in various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DPAA has the potential to be a valuable tool in scientific research and may lead to the development of new therapies for various diseases.
合成法
DPAA can be synthesized through various methods. One of the most common methods is the reaction between arsenic trioxide and aniline in the presence of hydrochloric acid. This method yields DPAA in high purity and is widely used in research laboratories.
科学的研究の応用
DPAA has been extensively studied for its use in various scientific applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe in biological systems. DPAA has also been used as a model compound for studying the toxicity of arsenic compounds.
特性
CAS番号 |
16758-26-2 |
|---|---|
製品名 |
Arsonamidous chloride, N,N-diphenyl- |
分子式 |
C12H10AsClN |
分子量 |
278.59 g/mol |
InChI |
InChI=1S/C12H10AsClN/c14-13-15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChIキー |
XMHSZWAUTGKBDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |
その他のCAS番号 |
16758-26-2 |
同義語 |
10-chloro-5,10-dihydroarsacridine adamsite diphenylaminochloroarsine phenarsazine chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



